molecular formula C21H21N5O3S B2701565 5-{[4-(furan-2-carbonyl)piperazin-1-yl](phenyl)methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 851809-13-7

5-{[4-(furan-2-carbonyl)piperazin-1-yl](phenyl)methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B2701565
CAS No.: 851809-13-7
M. Wt: 423.49
InChI Key: JJFZPQIDJQXIED-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol to give N-(pyridin-2-yl)furan-2-carboxamide . This is then treated with excess P2S5 in anhydrous toluene to afford the corresponding carbothioamide which is oxidized with potassium ferricyanide in an alkaline medium .


Chemical Reactions Analysis

The product of similar synthesis reactions has been subjected to electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation . The alkylation of the title compound with methyl iodide led to the formation of a quaternization product at the pyridine nitrogen atom .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

A New Approach for Synthesis : Research has explored the synthesis of compounds containing similar structural motifs, emphasizing methodologies for creating complex structures with potential therapeutic applications. For instance, Abdelhamid et al. (2012) described the synthesis of pyrazolo[5,1-c]triazines and pyrazolo[1,5-a]pyrimidines containing a naphthofuran moiety, which is structurally related to the compound of interest. These synthetic routes offer insights into constructing similar heterocyclic compounds (Abdelhamid, Shokry, & Tawfiek, 2012).

Catalyzed Synthesis Processes : Reddy et al. (2012) discussed the use of In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction for synthesizing benzo[b][1,4]thiazine and oxazine derivatives from furan-2-yl(phenyl)methanol derivatives, showcasing a methodology that could be adapted for similar furan-based compounds (Reddy et al., 2012).

Corrosion Inhibition

Inhibition of Mild Steel Corrosion : Singaravelu et al. (2022) investigated organic inhibitors' effectiveness, including compounds with structural elements akin to the compound of interest, on the corrosion of mild steel in acidic mediums. This research demonstrated significant inhibition efficiency, which could be relevant for industrial applications (Singaravelu, Bhadusha, & Dharmalingam, 2022).

Future Directions

The future directions for research on “Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazin-1-yl)methanone” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its safety profile and potential applications could be areas of future research .

Properties

IUPAC Name

furan-2-yl-[4-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-phenylmethyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3S/c1-14-22-21-26(23-14)20(28)18(30-21)17(15-6-3-2-4-7-15)24-9-11-25(12-10-24)19(27)16-8-5-13-29-16/h2-8,13,17,28H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFZPQIDJQXIED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CCN(CC4)C(=O)C5=CC=CO5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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